molecular formula C12H22N2O4 B1270787 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid CAS No. 680579-19-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B1270787
CAS No.: 680579-19-5
M. Wt: 258.31 g/mol
InChI Key: ZCGDPFOTLCUUFB-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is an organic compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Scientific Research Applications

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-protected piperazine.

    Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as 2-bromopropanoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free piperazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.

    Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

    Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, and other coupling agents.

Major Products

    Deprotection: Free piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

    Coupling: Peptide or amide-linked products.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid depends on its specific application. In general, the compound acts as a building block in chemical synthesis, where it undergoes various reactions to form more complex structures. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the piperazine nitrogen during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is unique due to its specific structure, which includes a propanoic acid moiety attached to the piperazine ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDPFOTLCUUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370853
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-19-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680579-19-5
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